N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide
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Overview
Description
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidinone ring, a chlorophenyl group, and a nitrobenzamide moiety, making it a unique structure with diverse chemical properties.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound may be related to, have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that compounds of similar structure, such as pyraclostrobin, inhibit mitochondrial respiration . This inhibition blocks electron transfer within the respiratory chain, disrupting essential cellular biochemical processes and leading to the cessation of fungal growth .
Biochemical Pathways
Related compounds, such as pyraclostrobin, affect the isoprenoid pathway . This leads to alterations in the levels of plant hormones, including gibberellins (GAs), abscisic acid (ABA), and cytokinins (CK) .
Pharmacokinetics
Related compounds like pyraclostrobin are known to be absorbed to about 50% after oral administration to rats . The majority of the dose is eliminated in the feces, with the remainder in the urine .
Result of Action
Related compounds like pyraclostrobin cause important cellular biochemical processes to be severely disrupted, resulting in the cessation of fungal growth .
Action Environment
Related compounds like pyraclostrobin are known to be stable in aqueous solution in the dark at ph 4, 5, and 7 (25°c and 50°c) . At pH 9, a very slow degradation was observed at ambient temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide typically involves multiple steps, starting with the preparation of the pyrrolidinone ring. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) as coupling agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for Suzuki-Miyaura coupling , reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-nitrobenzamide
- N-(4-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide
Uniqueness
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pyrrolidinone ring and nitrobenzamide moiety make it particularly versatile for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O4/c18-11-5-7-13(8-6-11)20-10-12(9-16(20)22)19-17(23)14-3-1-2-4-15(14)21(24)25/h1-8,12H,9-10H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKSDHBZIIWYRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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